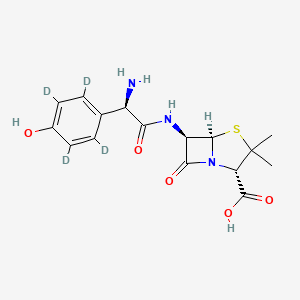

Amoxicillin D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amoxicillin D4 is a useful research compound. Its molecular formula is C16H15D4N3O5S and its molecular weight is 369.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Amoxicillin D4 serves as an internal standard in pharmacokinetic studies, allowing researchers to accurately measure the concentration of amoxicillin in biological samples. This is particularly important for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Case Study: High-Dose Intravenous Administration

A recent clinical trial investigated the blood concentration levels of high-dose intravenous amoxicillin. The study utilized this compound to monitor trough plasma concentrations (ATPC) and assess potential toxicities associated with high doses. Results indicated significant inter-individual variability in ATPC, emphasizing the need for careful monitoring to avoid adverse effects such as crystal nephropathy . -

Population Pharmacokinetics

Another study highlighted the superiority of continuous infusion dosing regimens for achieving target pharmacokinetic/pharmacodynamic (PK/PD) values in patients with staphylococcal infections. This compound was used to quantify amoxicillin levels, demonstrating its effectiveness in optimizing dosing strategies based on renal function .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference compound for developing and validating methods to detect amoxicillin and its metabolites in various matrices.

-

Method Development

Researchers have developed sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize this compound for quantifying drug residues in food products and biological samples. These methods are crucial for ensuring food safety and monitoring antibiotic residues in livestock . -

Residue Analysis

The application of this compound extends to veterinary medicine, where it is used to analyze antibiotic residues in animal products. A study demonstrated the effectiveness of a multi-residue method for detecting various veterinary drugs, including amoxicillin, using deuterated standards like this compound .

Veterinary Medicine

This compound is also relevant in veterinary research, particularly concerning antibiotic resistance and treatment efficacy in livestock.

- Impact on Gut Microbiota

A comparative study evaluated the effects of amoxicillin on antibiotic-resistant Enterobacteriaceae in piglets. The findings revealed a significant increase in resistant strains following treatment with amoxicillin, underscoring the importance of monitoring antibiotic use in veterinary practices . this compound can be instrumental in such studies by providing accurate measurements of drug levels.

Summary Table: Applications of this compound

Análisis De Reacciones Químicas

Degradation Pathways

Amoxicillin D4 undergoes pH-dependent degradation, primarily via hydrolysis of the β-lactam ring and thiol-catalyzed cyclization .

(a) β-Lactam Ring Hydrolysis

In aqueous solutions, the β-lactam ring hydrolyzes to form amoxicilloic acid , a process accelerated in alkaline conditions (pH > 7) . Deuterium labeling does not significantly alter hydrolysis kinetics but improves detection sensitivity via mass spectrometry .

(b) Thiol-Catalyzed Cyclization

This compound reacts with thiols (e.g., dithiothreitol, DTT) to form diketopiperazine (DKP) , a cyclic dipeptide . This reaction proceeds via nucleophilic attack on the β-lactam carbonyl, followed by intramolecular cyclization.

Table 2: Thiol-Catalyzed Cyclization Conditions

| Parameter | Value | Outcome | Reference |

|---|---|---|---|

| Temperature | 37°C | 100% conversion to DKP | |

| pH | 7.4 (PBS buffer) | Complete within 24 hrs | |

| Molar Ratio (Amox:DTT) | 1:2 | Optimal reactivity |

Enzymatic Interactions

This compound is a substrate for penicillin-binding proteins (PBPs) and β-lactamases , mirroring the reactivity of non-deuterated amoxicillin.

(a) PBP Acylation

The β-lactam ring reacts with PBPs’ serine residues, inhibiting bacterial cell wall synthesis. Deuterium labeling does not impede this interaction, as confirmed by conserved MIC values against Streptococcus pneumoniae and Escherichia coli .

(b) β-Lactamase Resistance

Like amoxicillin, this compound is hydrolyzed by β-lactamases (e.g., TEM-1), producing inactive metabolites. Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) restores activity .

pH-Dependent Reactivity

The zwitterionic nature of this compound (pKa₁ = 2.68, pKa₂ = 7.49, pKa₃ = 9.63) governs its electrostatic interactions and solubility:

-

pH 2–4 : Positively charged (NH₃⁺ predominates), favoring adsorption to negatively charged surfaces like montmorillonite .

-

pH 4–7 : Zwitterionic form (NH₃⁺ and COO⁻), reducing solubility and increasing aggregation .

-

pH > 8 : Fully deprotonated (COO⁻ and C₆H₅O⁻), enhancing hydrolysis rates .

Stability Under Storage

This compound remains stable at −20°C in lyophilized form but degrades rapidly in solution at room temperature (t₁/₂ = 61.3 min) .

Propiedades

Fórmula molecular |

C16H15D4N3O5S |

|---|---|

Peso molecular |

369.43 |

Apariencia |

Purity:99.7%White solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.